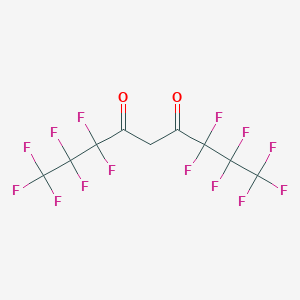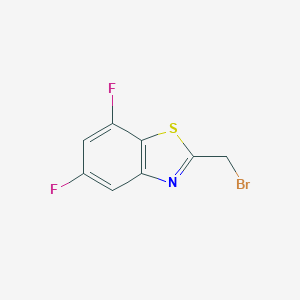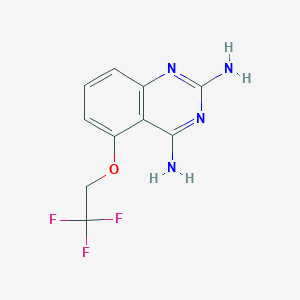
5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
説明
5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine is a chemical compound . It belongs to the class of quinazolines, which are nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a topic of interest in recent years . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity, and catalysis with these metals has streamlined the synthesis of several marketed drugs .Molecular Structure Analysis
The molecular structure of this compound is based on the quinazoline scaffold, which is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms .Chemical Reactions Analysis
Quinazolines are a class of compounds that have been the subject of numerous studies due to their wide range of biological activities . They can undergo various chemical reactions, including transition-metal-catalyzed reactions, which have been used to construct quinazoline scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .科学的研究の応用
Antibacterial Activity : N2,N4-disubstituted quinazoline-2,4-diamines show potential as antibacterial agents. They exhibit low toxicity, limited potential for resistance, and effective in vivo activity against multidrug-resistant Staphylococcus aureus, making them a promising platform for future antibacterial agent development (Van Horn et al., 2014).
Antileishmanial Activity : These compounds also demonstrate antileishmanial efficacy, with low micromolar or high nanomolar EC50 values against Leishmania species. One particular quinazoline reduced liver parasitemia in a murine model of visceral leishmaniasis, highlighting their potential as antileishmanial agents (Van Horn et al., 2014).
Activity Against Acinetobacter baumannii : Optimized N2,N4-disubstituted quinazoline-2,4-diamines show strong antibacterial and antibiofilm activities against multidrug-resistant Acinetobacter baumannii. These compounds also demonstrate limited toxicity toward human cells and excellent in vivo efficacy (Fleeman et al., 2017).
Potential Antimalarial Agents : Quinazoline derivatives have been evaluated as potential antimalarial agents. Several 6,7-dimethoxyquinazoline-2,4-diamines show promising antimalarial activity, suggesting their potential as drug leads in treating malaria (Mizukawa et al., 2021).
Alzheimer's Disease Treatment : A study on 2,4-disubstituted quinazoline derivatives found them to be potential multi-targeting agents for treating Alzheimer's disease. They showed abilities to inhibit acetyl and butyrylcholinesterase enzymes, prevent beta-amyloid aggregation, and exhibit antioxidant properties (Mohamed & Rao, 2017).
Optoelectronic Materials : Quinazolines are also used in the synthesis of optoelectronic materials. They are incorporated into π-extended conjugated systems for developing materials for organic light-emitting diodes, phosphorescent materials for OLEDs, and photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).
Inhibitory Activity Against Plasmodium falciparum : A study synthesized and evaluated N2,N4-disubstituted quinazoline-2,4-diamines for their antimalarial activity. Compounds showing sub µM inhibitory activity against P. falciparum were identified, with a balance between inhibitory activity and cytotoxicity (Pobsuk et al., 2018).
将来の方向性
The future directions in the study of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine and related compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . This could lead to the development of new pharmaceuticals and a better understanding of the properties of these types of compounds.
特性
IUPAC Name |
5-(2,2,2-trifluoroethoxy)quinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O/c11-10(12,13)4-18-6-3-1-2-5-7(6)8(14)17-9(15)16-5/h1-3H,4H2,(H4,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIRUHXLWHGPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(F)(F)F)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332732 | |
| Record name | 5-(2,2,2-trifluoroethoxy)quinazoline-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119584-82-6 | |
| Record name | 5-(2,2,2-trifluoroethoxy)quinazoline-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





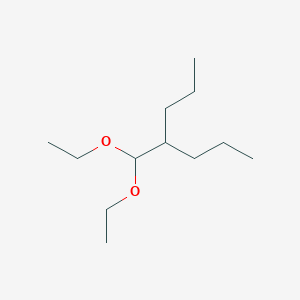

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B53216.png)
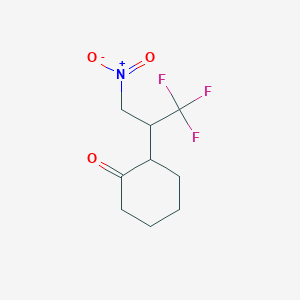
![Imidazo[1,2-a]pyridine-5-thiol](/img/structure/B53219.png)


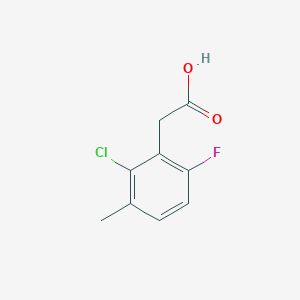
![5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate](/img/structure/B53227.png)
![Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53230.png)
